Muristerone A

Ecdysteroid Receptor Ligand Binding Affinity Receptor Pharmacology

Muristerone A (CAS 38778-30-2) addresses the limitations of common ecdysteroid analogs in receptor purification and gene expression assays. With a Kd of 1 nM and a uniquely salt-stable EcR complex, it outperforms Ponasterone A and 20-hydroxyecdysone in affinity and biochemical stability. • High-affinity EcR agonist (Kd 1 nM) - sensitive probe for competitive binding • Salt-resistant receptor complex - remains intact under high-salt chromatography • Low cytotoxicity - ideal for long-term inducible expression studies • Up to 1000-fold induction dynamic range in optimized bicistronic systems Global shipping available. For research use only.

Molecular Formula C27H44O8
Molecular Weight 496.6 g/mol
CAS No. 38778-30-2
Cat. No. B191910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuristerone A
CAS38778-30-2
Synonyms2 beta,3 beta,5 beta,11 alpha,14 alpha,20R,22R-heptahydro xycholest-7-en-6-one
muristerone
muristerone A
Molecular FormulaC27H44O8
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O
InChIInChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1
InChIKeyLRJUYAVTHIEHAI-LHBNDURVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Muristerone A: Potent EcR Agonist for Inducible Expression


Muristerone A is a phytoecdysteroid analog of the insect molting hormone ecdysone and functions as a potent agonist of the ecdysteroid receptor (EcR). It is a natural product isolated from the kaladana plant (Ipomoea calonyction) [1]. Characterized by a high affinity for EcR with a reported Kd of 1 nM, Muristerone A is widely utilized as a chemical inducer in ecdysone-inducible mammalian gene expression systems, enabling tightly controlled, dose-dependent transgene activation . Beyond its role as an induction agent, it serves as a critical tool compound for probing EcR structure, function, and ligand-binding dynamics across diverse insect and crustacean species.

1
Mammalian ecdysone-inducible gene expression systems
2
EcR receptor complex purification under high-salt conditions
3
Ligand-binding assays requiring high-affinity EcR probe

Muristerone A: Different from Ponasterone A & 20E


While Muristerone A, Ponasterone A, and 20-hydroxyecdysone (20E) are all ecdysteroid receptor agonists often marketed as substitutes in ecdysone-inducible systems, their biochemical and biophysical interactions with EcR vary significantly. Direct comparative binding studies demonstrate a clear hierarchy in receptor affinity (Muristerone A > Ponasterone A > 20E) [1]. Furthermore, Muristerone A forms a receptor complex that exhibits superior stability in high-salt conditions—a property not shared by other ecdysteroids—which directly impacts its utility in biochemical purification protocols [2]. These quantitative and qualitative differences mean that simply substituting one analog for another can alter experimental outcomes, from the dynamic range of gene induction to the efficiency of receptor purification assays.

Muristerone A
Reported higher affinity and stable complex in high-salt conditions
Ponasterone A / 20E
Affinity profile may differ; receptor complex stability may not transfer
Muristerone A
Receptor complex remains intact during purification chromatography
Other ecdysteroids
Complexes may dissociate under standard purification conditions
Muristerone A
Induction performance may be comparable, but biochemical properties differ
Analogs with similar induction
Experimental outcomes may shift if stability or affinity are critical

Muristerone A: Receptor Affinity, Complex Stability & Induction


Superior EcR Binding Affinity

In a direct head-to-head comparison of ecdysteroid binding to the heteropteran (Nezara viridula) ecdysone receptor (EcR) splice isoforms, Muristerone A demonstrated the highest relative affinity. The study established a clear ranking of affinities. Muristerone A was found to bind with greater affinity than both Ponasterone A and the native hormone 20-hydroxyecdysone (20E). [1]

EcR Binding Affinity
Head-to-head
Rank 1 of 6 tested ecdysteroids
Reported highest affinity in competitive binding assay
Nezara viridula EcR isoforms, recombinant ligand-binding domains
Ecdysteroid Receptor Ligand Binding Affinity Receptor Pharmacology

EcR Complex Stability in High-Salt Conditions

The Muristerone A-EcR complex exhibits a unique biochemical property: it is markedly less sensitive to dissociation in high-salt buffers compared to receptor complexes formed with other ecdysteroids. This differential stability was directly observed in studies using Drosophila Kc cells, where [3H]Muristerone A was specifically selected to track the receptor during various chromatographic steps, a feat not achievable with other radiolabeled ecdysteroids due to their labile complexes. [1]

Complex Stability
Head-to-head
Stable in high-salt buffers vs. labile complexes for other ecdysteroids
Stability context supports receptor purification workflows
Drosophila Kc cell receptor, multiple chromatography steps
Receptor Biochemistry Protein Purification Ligand-Receptor Interaction

Induction Efficiency Equivalent to Ponasterone A

In the context of ecdysone-inducible mammalian expression systems, Muristerone A demonstrates comparable, high-level induction efficiency to its analog Ponasterone A. Using a bicistronic receptor expression vector (pERV3), both compounds achieved induction ratios of up to three orders of magnitude (1000-fold) in both transient transfection assays and stable cell lines. [1]

Induction Efficiency
Head-to-head
Reported up to 1000-fold induction
Supports high-dynamic range gene induction context
pERV3 bicistronic system, transient and stable mammalian cells
Inducible Gene Expression Mammalian Cell Engineering Synthetic Biology

Low Cytotoxicity vs. Doxycycline

A comparative study assessing the cytotoxicity of common inducible gene expression system ligands across a panel of normal and cancer cell lines found that Muristerone A and mifepristone (a regulator for the GeneSwitch system) exhibited no significant toxicity. In stark contrast, doxycycline (used in Tet-On/Tet-Off systems) induced cell death in selected cancer and primary cell lines. [1] This highlights a key advantage of the ecdysone system over the widely used tetracycline-regulated system.

Cytotoxicity Profile
Cross-study
No significant toxicity observed in tested panel
Cytotoxicity endpoint context may support long-term induction studies
Compared with doxycycline in normal and cancer cell lines
Cytotoxicity Inducible System Validation Cell Health

Muristerone A: Key Application Scenarios


EcR Complex Purification

Select Muristerone A when the experimental objective is to biochemically purify or characterize the ecdysone receptor complex. As established in Section 3, Muristerone A forms a uniquely stable receptor complex that remains intact under high-salt chromatographic conditions where other ecdysteroid-receptor complexes dissociate. This property makes it the ligand of choice for receptor purification workflows. [1]

Receptor Binding & Competitive Displacement Assays

Prioritize Muristerone A for assays requiring a high-affinity radioligand, such as competitive binding or Scatchard analysis, to determine receptor affinities for novel ecdysteroids or synthetic agonists. Its superior binding affinity, ranking above Ponasterone A and 20-hydroxyecdysone, provides a more sensitive probe for detecting low-affinity interactions. [1]

Low-Toxicity Inducible Gene Expression

Utilize Muristerone A as the inducer in ecdysone-regulated gene expression systems for studies in cell types known to be sensitive to cytotoxic stress from other common inducers (e.g., doxycycline). The evidence shows Muristerone A lacks significant cytotoxicity in a broad cell panel, making it ideal for long-term experiments where maintaining cell health is paramount. [1]

High-Dynamic Range Induction in Mammalian Systems

Employ Muristerone A or Ponasterone A in optimized bicistronic receptor systems (e.g., pERV3) to achieve robust, dose-dependent induction of transgenes with a dynamic range of up to three orders of magnitude. This scenario is supported by evidence of high induction ratios, making it suitable for applications requiring tight control over gene dosage. [1]

Application
Selection Property
Validation Focus
EcR Complex Purification
Receptor complex stability under high-salt conditions
Complex integrity during chromatographic steps
Receptor Binding Assays
Reported high-affinity EcR ligand context
Sensitivity for low-affinity interaction detection
Cytotoxicity-Sensitive Expression
Low cytotoxicity profile in tested cell panel
Cell health and viability during prolonged induction
High-Dynamic Range Induction
Reported induction ratio context in bicistronic systems
Dose-dependent transgene activation range

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